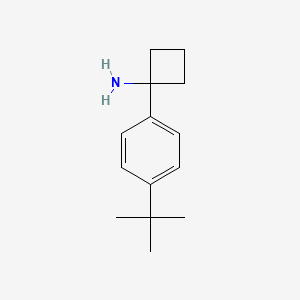![molecular formula C11H14O5S B1517947 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid CAS No. 1155610-14-2](/img/structure/B1517947.png)
2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid
Overview
Description
2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid is a chemical compound with the molecular formula C11H14O5S It is characterized by a phenyl ring substituted with a methoxyethanesulfonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-aminophenylacetic acid as the starting material.
Sulfonylation: The amino group is sulfonylated using 2-methoxyethanesulfonyl chloride under acidic conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenyl ring to corresponding carboxylic acids or phenols.
Reduction: Reduction reactions can reduce the sulfonyl group to sulfides.
Substitution: Substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Phenylacetic acid, benzoic acid, and phenol derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, while the acetic acid moiety can participate in hydrogen bonding and other interactions. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methoxyethanesulfonyl chloride: A related sulfonyl chloride used in the synthesis of the target compound.
Phenylacetic acid: A simpler aromatic acid without the sulfonyl group.
Benzoic acid: Another aromatic acid with a similar structure but different functional groups.
Uniqueness: 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid is unique due to its combination of the phenyl ring, methoxy group, and sulfonyl group, which provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[4-(2-methoxyethylsulfonyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-16-6-7-17(14,15)10-4-2-9(3-5-10)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUHKFOLNDJJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,2-Dimethylpropyl)-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517867.png)



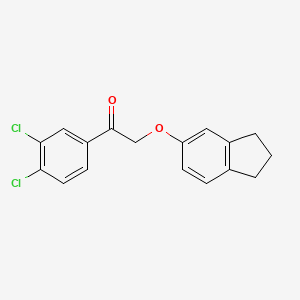
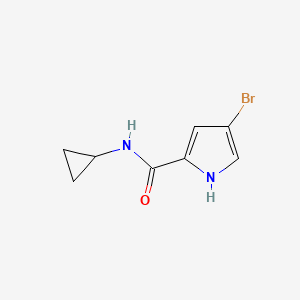
![Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B1517875.png)
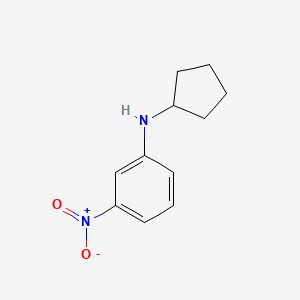
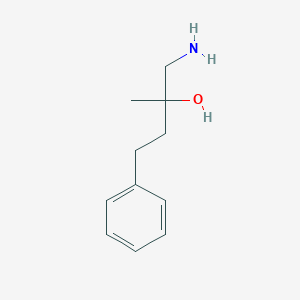


![6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517884.png)

